molecular formula C8H7NO2 B084126 1,4-Dihydro-2H-3,1-benzoxazin-2-one CAS No. 13213-88-2

1,4-Dihydro-2H-3,1-benzoxazin-2-one

Cat. No.: B084126
CAS No.: 13213-88-2
M. Wt: 149.15 g/mol
InChI Key: SYZIUAAQNFJPJY-UHFFFAOYSA-N
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Description

1,4-Dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic compound with the molecular formula C8H7NO2. It features a benzene ring fused with an oxazine ring, which contains both oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydro-2H-3,1-benzoxazin-2-one can be synthesized through several methods. One common approach involves the cyclization of o-aminophenol with carbon dioxide or phosgene. The reaction typically requires a base such as triethylamine and is carried out under reflux conditions . Another method involves the reaction of o-aminophenol with urea or thiourea in the presence of a catalyst like zinc chloride .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of high-pressure carbon dioxide and specialized catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazinones, which can exhibit different chemical and biological properties .

Scientific Research Applications

1,4-Dihydro-2H-3,1-benzoxazin-2-one has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It exhibits pharmacological activities such as anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dihydro-2H-3,1-benzoxazin-2-one is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1,4-dihydro-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-8-9-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZIUAAQNFJPJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157363
Record name 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13213-88-2
Record name 1,4-Dihydro-2H-3,1-benzoxazin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13213-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-
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Record name 1,4-dihydro-2H-3,1-benzoxazin-2-one
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Synthesis routes and methods I

Procedure details

To a mixture of 2-hydroxymethylaniline (25 g), triethylamine (32 ml) and tetrahydrofuran (250 ml) was introduced phosgene generated from trichloromethyl chloroformate (12.2 ml) and active carbon at room temperature with stirring. After stirring for 1 hour at room temperature, the reaction mixture was filtered off and the filtrate was concentrated. The resulting residue was recrystallized from diethyl ether-n-hexane to give 4H-1,2-dihydro-2-oxo-[3,1]benzoxazine (22.3 g).
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25 g
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32 mL
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250 mL
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12.2 mL
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Synthesis routes and methods II

Procedure details

143 g (0.948 moles) of 2-carbamoyl-benzyl alcohol, 2.3 g (0.0226 moles) of sodium bromide, 6.7 g of Adogen 464 and 806 ml of isopropyl acetate were stirred together in a two liter flask and cooled in a water bath. 504 ml of a 14% w/v solution of sodium hypochlorite (1.0 mole) was added to the stirred mixture over 40 minutes and at 30° C. Vigorous agitation was maintained during the addition and for a further 2 hours. The two-phase reaction mixture was then warmed to 50° C. to dissolve all solids. The organic phase was separated and the medium distilled off. The formed solid was recrystallized from 3 volumes of toluene to form 99 g of the desired product as a pale brown solid; m.p. 112° C.; yield 70%.
Quantity
143 g
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reactant
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806 mL
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6.7 g
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2.3 g
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catalyst
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1 mol
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reactant
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Yield
70%

Synthesis routes and methods III

Procedure details

Methyl chloroformate (1.2 equiv) is added to a solution of a 2-(aminophenyl)alkanol (1 equiv) and DMAP (0.10 equiv) in pyridine (1 M) at 0° C. Additional pyridine is added as needed to keep the precipitates from accumulating. The solution is allowed to warm to room temperature and stirred for 2 hours. Sodium bisulfate (2N) and ethyl acetate are added, resulting in an aqueous layer and a first organic layer. The first organic layer is collected and the aqueous layer extracted with ethyl acetate. The organic layer from that extraction is combined with the first organic layer and that combined organic layer is washed sequentially with water and brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford a solid. To the solid is added potassium carbonate (2 equiv) in DMF (0.5-0.7 M) and that mixture is heated to 100° C. for 1-4 hours. The mixture is cooled and poured into ethyl acetate:water, resulting in a first organic layer and an aqueous layer. The first organic layer is collected and the aqueous layer is extracted with ethyl acetate. The organic layer from that extraction is combined with the collected first organic layer, and the combined organic layers are washed sequentially with water and brine, dried over magnesium sulfate, filtered, and concentrated to afford the 1,4-dihydro-2H-3,1-benzoxazin-2-one.
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0 (± 1) mol
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[Compound]
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2-(aminophenyl)alkanol
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Synthesis routes and methods IV

Procedure details

Following general procedure A, starting from (R)-4-((R)-1-((6-chloro-3-methyl-3H-imidazo[4,5-c]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one: (63 mg), and 1,4,4-trimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one (67 mg), 55 mg of 1,4,4-trimethyl-7-(3-methyl-4-4R)-1-((R)-5-oxopyrrolidin-3-yl)ethoxy)-3H-imidazo[4,5-c]pyridin-6-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one was synthesized.
Name
(R)-4-((R)-1-((6-chloro-3-methyl-3H-imidazo[4,5-c]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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